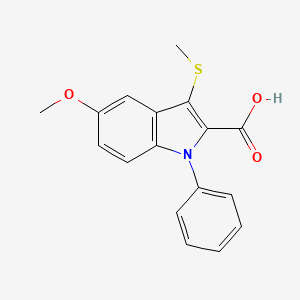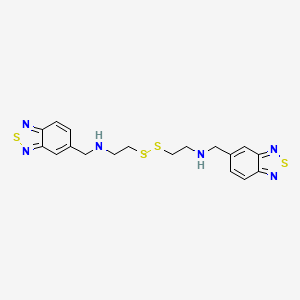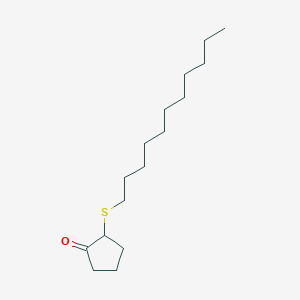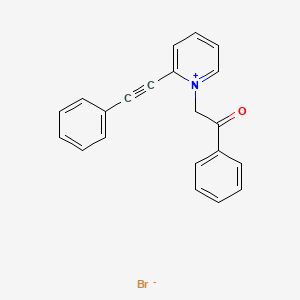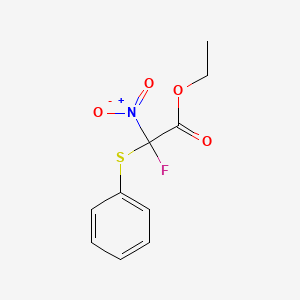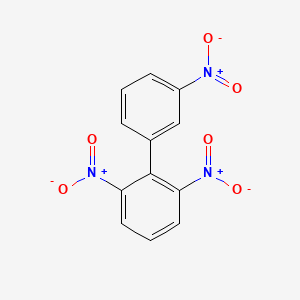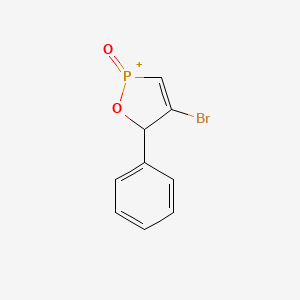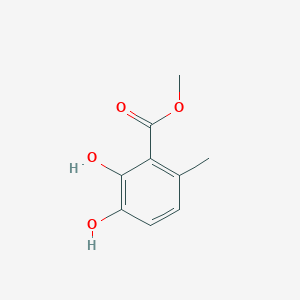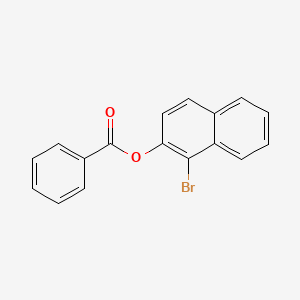![molecular formula C24H36O B14342588 2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol is an organic compound known for its unique structure and properties. This compound is a derivative of phenol, featuring bulky tert-butyl groups and a tricyclo[3.3.1.1~3,7~]decyl moiety. It is primarily used in various industrial applications due to its antioxidant properties.
准备方法
The synthesis of 2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol typically involves the alkylation of phenol with tert-butyl groups and the introduction of the tricyclo[3.3.1.1~3,7~]decyl group. One common method is the Friedel-Crafts alkylation, where phenol reacts with isobutene in the presence of a catalyst such as aluminum phenoxide . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
化学反应分析
2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its phenolic form.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a stabilizer and antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in preventing oxidative damage in biological systems.
作用机制
The primary mechanism of action of 2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol is its ability to act as an antioxidant. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to materials and biological systems. The bulky tert-butyl groups and the tricyclo[3.3.1.1~3,7~]decyl moiety contribute to its stability and effectiveness as an antioxidant .
相似化合物的比较
Similar compounds to 2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol include:
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but lacking the tricyclo[3.3.1.1~3,7~]decyl group.
2,4-Dimethyl-6-tert-butylphenol: Used as an antioxidant and UV stabilizer in various applications.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and industrial applications.
The uniqueness of this compound lies in its enhanced stability and effectiveness due to the presence of the tricyclo[3.3.1.1~3,7~]decyl group, which provides steric hindrance and prevents degradation .
属性
分子式 |
C24H36O |
|---|---|
分子量 |
340.5 g/mol |
IUPAC 名称 |
4-(1-adamantyl)-2,6-ditert-butylphenol |
InChI |
InChI=1S/C24H36O/c1-22(2,3)19-10-18(11-20(21(19)25)23(4,5)6)24-12-15-7-16(13-24)9-17(8-15)14-24/h10-11,15-17,25H,7-9,12-14H2,1-6H3 |
InChI 键 |
GTZRQXOSBLPQGV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C23CC4CC(C2)CC(C4)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


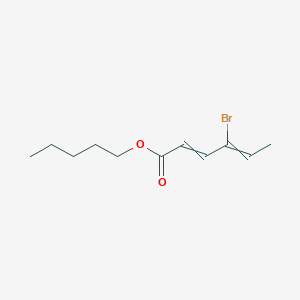
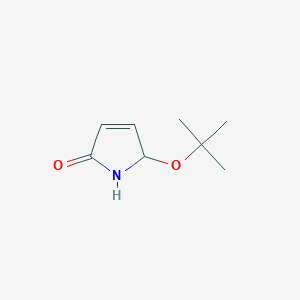
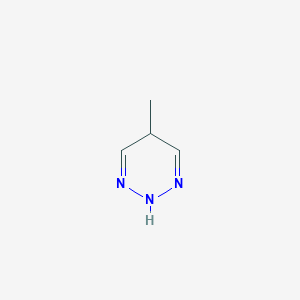
mercury](/img/structure/B14342529.png)
